![molecular formula C11H21NO4 B13476823 tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate is a chemical compound with the molecular formula C11H21NO4. It is known for its applications in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its clear, light yellow appearance and its solubility in various organic solvents such as chloroform and methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction typically involves the use of dichloromethane as a solvent and sodium bicarbonate as a base . The reaction conditions include maintaining a temperature of around 25°C and ensuring the reaction mixture is stirred for several hours to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and substituted carbamates from nucleophilic substitution reactions.
Applications De Recherche Scientifique
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Medicine: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild acidic conditions to regenerate the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
Uniqueness
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a hydroxyethyl-substituted oxolane ring. This unique structure imparts distinct reactivity and solubility properties, making it particularly useful in selective protection and deprotection strategies in organic synthesis.
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(4-6-13)5-7-15-8-11/h13H,4-8H2,1-3H3,(H,12,14) |
Clé InChI |
WVEJEELIKGTXPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCOC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13476747.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride](/img/structure/B13476749.png)

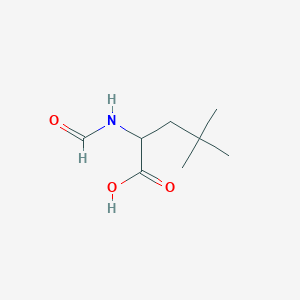
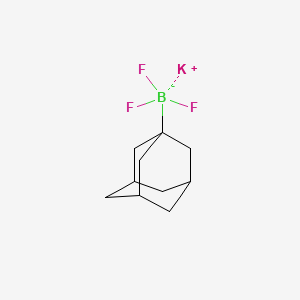
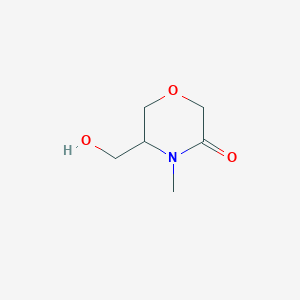

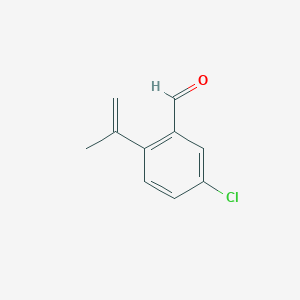

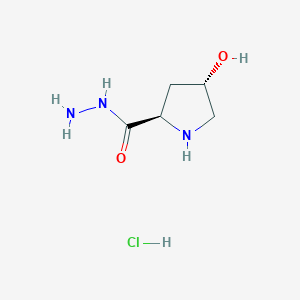
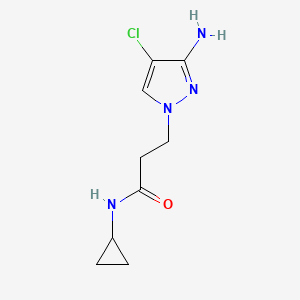
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)
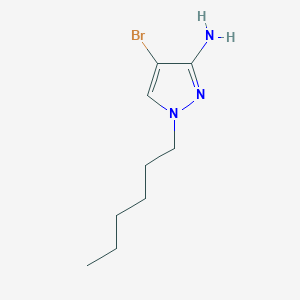
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
